molecular formula C7H4BrN3O B2675005 3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde CAS No. 1234616-43-3

3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde

Cat. No.: B2675005
CAS No.: 1234616-43-3
M. Wt: 226.033
InChI Key: YQYYZXBSKRGPCM-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H4BrN3O It is a derivative of pyrazolo[1,5-A]pyrimidine, a fused ring system that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid.

    Reduction: 3-Bromopyrazolo[1,5-A]pyrimidine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:

These compounds share the pyrazolo[1,5-A]pyrimidine core structure but differ in the functional groups attached to the ring system. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-6-2-10-11-3-5(4-12)1-9-7(6)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYYZXBSKRGPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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